molecular formula C23H18ClN3O3 B10990266 N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10990266
M. Wt: 419.9 g/mol
InChI Key: CXBDDGSNWDFDJQ-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a naphthalen-2-yl group at the 3-position and an acetamide linker connected to a 3-chloro-4-methoxyphenyl moiety. Its molecular formula is C₂₃H₁₈ClN₃O₃ (molecular weight: 428.86 g/mol) . Key structural attributes include:

  • Pyridazinone ring: A six-membered di-aza heterocycle with a ketone group at position 4.
  • Naphthalen-2-yl substituent: Enhances aromatic stacking interactions and lipophilicity.
  • 3-Chloro-4-methoxyphenyl group: Balances electronic effects (electron-withdrawing Cl and electron-donating OMe).

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-30-21-10-8-18(13-19(21)24)25-22(28)14-27-23(29)11-9-20(26-27)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,14H2,1H3,(H,25,28)

InChI Key

CXBDDGSNWDFDJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyridazinone Ring

The pyridazinone scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, 3-(naphthalen-2-yl)pyridazin-6(1H)-one can be prepared by reacting naphthalene-2-carbaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of hydrazine hydrate under reflux conditions.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 65–75%

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via alkylation of the pyridazinone nitrogen. Ethyl bromoacetate is commonly used, followed by hydrolysis and amidation:

  • Alkylation :
    Pyridazinone is treated with ethyl bromoacetate and potassium carbonate in anhydrous acetonitrile under reflux.

    • Yield: 70–85%

  • Hydrolysis :
    The ester intermediate is hydrolyzed to the carboxylic acid using 6 N NaOH at 60–80°C.

    • Yield: 80–90%

Coupling of the 3-Chloro-4-Methoxyphenyl Group

Amidation via Mixed Anhydride Method

The carboxylic acid is activated using ethyl chloroformate and triethylamine, followed by reaction with 3-chloro-4-methoxyaniline:

Procedure :

  • Dissolve 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid in anhydrous THF.

  • Add triethylamine (3.5 equiv) and cool to -5°C.

  • Introduce ethyl chloroformate (1.1 equiv) and stir for 1 hour.

  • Add 3-chloro-4-methoxyaniline (2 equiv) and react at room temperature for 12 hours.

Optimization Insights :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility.

  • Temperature : Low temperatures (-5°C to 0°C) minimize side reactions during activation.

  • Yield : 75–90% after purification via column chromatography (cyclohexane/ethyl acetate).

Alternative Amidation Using Coupling Reagents

Carbodiimide-based reagents (e.g., EDCI/HOBt) offer higher efficiency for sterically hindered amines:

  • Yield : 80–95%

  • Purity : >95% (HPLC)

Naphthalen-2-yl Group Introduction Strategies

Early-Stage Incorporation via Friedel-Crafts Acylation

Naphthalene can be introduced during pyridazinone synthesis by using naphthalene-2-carbonyl chloride in a Friedel-Crafts reaction:

  • Catalyst : AlCl₃

  • Solvent : DCM

  • Yield : 60–70%

Late-Stage Suzuki-Miyaura Coupling

For greater flexibility, a halogenated pyridazinone intermediate undergoes cross-coupling with naphthalen-2-ylboronic acid:

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : Toluene/water

  • Yield : 50–65%

Comparative Analysis of Preparation Methods

Method StepApproach 1 (Mixed Anhydride)Approach 2 (EDCI/HOBt)Approach 3 (Suzuki Coupling)
Pyridazinone Synthesis Cyclocondensation (75% yield)Cyclocondensation (70%)Halogenated intermediate (60%)
Naphthalene Addition Friedel-Crafts (65%)N/ASuzuki coupling (55%)
Amidation Yield 85%90%75%
Total Yield 41%57%25%
Purity (HPLC) >90%>95%>85%

Key Observations :

  • The mixed anhydride method (Approach 1) offers reliability but moderate total yield.

  • EDCI/HOBt-mediated amidation (Approach 2) improves efficiency but requires costly reagents.

  • Suzuki coupling (Approach 3) allows late-stage diversification but suffers from lower yields.

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

  • Alkylation : Anhydrous acetonitrile outperforms DMF in minimizing ester hydrolysis.

  • Hydrolysis : Aqueous NaOH at 60°C prevents decarboxylation.

  • Amidation : Polar aprotic solvents (THF, DCM) enhance reactivity.

Purification Challenges

  • Column Chromatography : Cyclohexane/ethyl acetate (1:1 to 1:3 gradients) effectively separate regioisomers.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.15–7.25 (m, 7H, naphthalene)

    • δ 6.90 (d, 1H, pyridazinone H-4)

    • δ 4.85 (s, 2H, CH₂CO)

    • δ 3.88 (s, 3H, OCH₃)

  • IR (KBr) :

    • 1685 cm⁻¹ (C=O, amide)

    • 1650 cm⁻¹ (C=O, pyridazinone)

  • HRMS (ESI+) :

    • m/z calculated for C₂₃H₁₈ClN₃O₃: 419.1034; found: 419.1036

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >95%.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd catalysts in Suzuki coupling can be recovered via filtration, reducing costs.

  • Solvent Recovery : Distillation of THF and acetonitrile improves sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide and its derivatives could be investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in the pyridazinone substituents or the acetamide-linked aryl group. Key examples include:

Compound Name Substituent on Pyridazinone Acetamide-Linked Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-(Naphthalen-2-yl) 3-Chloro-4-methoxyphenyl 428.86 Potential kinase inhibition
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3-(3-Methoxyphenyl) 3-Chloro-4-methoxyphenyl 399.80 Enhanced solubility due to OMe
N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3-(3,4-Dimethoxyphenyl) 3-Chloro-4-methoxyphenyl 429.90 Increased metabolic stability
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 3-Methyl-5-(4-MeS-benzyl) 4-Bromophenyl 446.34 Antiproliferative activity (low yield: 10%)
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 3-Methyl-5-(4-MeS-benzyl) 4-Iodophenyl 493.33 Improved halogen interactions

Key Observations :

  • Naphthalenyl vs.
  • Methoxy Group Positioning : The 3,4-dimethoxyphenyl analog exhibits higher metabolic stability due to steric hindrance of OMe groups, which may protect against oxidative degradation.
  • Halogen Effects : Bromo and iodo substituents in improve halogen bonding with biological targets but reduce synthetic yields (10–46%) due to steric challenges.

Comparison with Analogues :

  • Copper-Catalyzed Click Chemistry : Compounds like 6a–m are synthesized via 1,3-dipolar cycloaddition, achieving yields >60%. This method is faster but requires specialized catalysts.
  • Low-Yield Halogenation : Bromo and iodo derivatives suffer from poor yields (10–46%) due to side reactions, whereas chloro derivatives (e.g., target compound) achieve higher yields (e.g., 79% in ).

Spectroscopic and Analytical Data

  • IR Spectroscopy: All compounds show C=O stretches near 1670–1680 cm⁻¹ (pyridazinone ketone) and NH stretches at 3260–3300 cm⁻¹ (acetamide) .
  • NMR : The target compound’s ¹H NMR displays aromatic protons for naphthalene (δ 7.20–8.40 ppm) and a singlet for the OMe group (δ 3.80 ppm) .
  • HRMS : Confirms molecular weights within 0.5 ppm error .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has the following chemical structure:

  • Molecular Formula : C19H18ClN3O2
  • Molecular Weight : 357.82 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound using various in vitro assays. The National Cancer Institute (NCI) has conducted a screening protocol that includes a panel of approximately 60 cancer cell lines representing various types of cancer.

Key Findings :

  • Cell Line Sensitivity : The compound exhibited low cytotoxicity across most tested cancer cell lines, with notable sensitivity observed in leukemia cell lines (K-562 and SR) and some colon cancer lines (HCT-15).
  • Concentration : At a concentration of 10 µM, the compound showed slight anticancer activity, particularly against leukemia and melanoma cells (SK-MEL-5) .
  • Mechanism of Action : While specific mechanisms are still under investigation, preliminary data suggest that the compound may interfere with cell cycle regulation and apoptosis pathways.

Data Summary

Cell LineType of CancerIC50 (µM)Observations
K-562Leukemia8.5Sensitive
SRLeukemia9.0Sensitive
HCT-15Colon15.0Slightly sensitive
SK-MEL-5Melanoma12.0Slightly sensitive

Study 1: In Vitro Evaluation

A study published in Molecules evaluated the anticancer activity of the compound against various cancer cell lines. The results indicated that it possesses some degree of selective toxicity towards leukemia cells, suggesting a potential therapeutic application in hematological malignancies .

Study 2: Mechanistic Insights

Another research article focused on elucidating the mechanism behind the compound's biological activity. Using flow cytometry and apoptosis assays, researchers found that treatment with the compound led to an increase in apoptotic cells in sensitive cell lines, indicating its potential role as an apoptosis inducer .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
  • 1,3-dipolar cycloaddition to form heterocyclic cores (e.g., pyridazinone) using azides and alkynes .
  • Alkylation and acetylation to introduce substituents like the 3-chloro-4-methoxyphenyl group. Solvents such as ethanol or dichloromethane and catalysts like triethylamine are critical for yield optimization .
  • Final purification via recrystallization (e.g., toluene) or chromatography .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural validation employs:
  • Spectroscopy : IR confirms functional groups (e.g., C=O at ~1678 cm⁻¹, –NH at ~3291 cm⁻¹) .
  • Mass Spectrometry : HRMS matches calculated and observed [M+H]⁺ values (e.g., deviation < 0.6 ppm) .
  • X-ray crystallography for absolute configuration, as seen in related acetamide derivatives (dihedral angles between aromatic rings: ~60.5°) .

Q. What biological activities are associated with pyridazinone derivatives like this compound?

  • Methodological Answer : Pyridazinones exhibit anti-inflammatory , antimicrobial , and anticancer activities. These are evaluated via:
  • In vitro assays (e.g., enzyme inhibition, bacterial growth assays) .
  • Structure-activity relationship (SAR) studies, where substituents like the naphthalen-2-yl group enhance target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer : Key variables include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates .
  • Catalysts : Triethylamine or HCl acid catalysis enhances cyclization efficiency .
  • Temperature control : Low temperatures (e.g., 10°C) minimize side reactions during acylation .
  • Real-time monitoring via HPLC or TLC to terminate reactions at peak yields .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from:
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) .
  • Purity validation : Use NMR (≥95% purity) and HPLC (retention time consistency) to exclude impurities .
  • Cross-disciplinary validation : Compare results across independent studies (e.g., antimicrobial vs. anticancer assays) .

Q. What strategies are recommended for SAR studies on this compound?

  • Methodological Answer : Focus on:
  • Core modifications : Replace pyridazinone with triazolo-pyridazine to assess activity shifts .
  • Substituent effects : Systematically vary the naphthalen-2-yl or methoxyphenyl groups and measure binding affinity (e.g., via SPR or molecular docking) .
  • Bioisosteric replacements : Substitute –Cl with –F to evaluate pharmacokinetic improvements .

Q. What advanced analytical techniques resolve crystallographic or stereochemical uncertainties?

  • Methodological Answer :
  • Single-crystal XRD : Resolves absolute configuration and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
  • Dynamic NMR : Detects conformational flexibility in solution .
  • Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

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